4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

説明

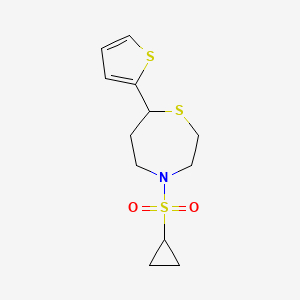

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a sulfur-containing heterocyclic compound characterized by a seven-membered 1,4-thiazepane ring. Key structural features include:

- A thiophen-2-yl substituent at position 7, contributing aromatic and electronic properties.

- A cyclopropylsulfonyl group at position 4, introducing steric rigidity and polar sulfonyl functionality.

特性

IUPAC Name |

4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKVNLDYPMIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the formation of the thiazepane ring via cyclization reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

化学反応の分析

Types of Reactions

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonyl group or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazepane rings.

科学的研究の応用

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

Industry: The compound’s properties make it suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

作用機序

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the 7-(thiophen-2-yl)-1,4-thiazepane core but differ in substituents at position 4:

Key Differences :

Physicochemical and Pharmacological Properties

Solubility and Polarity

- Cyclopropylsulfonyl Derivative : Higher polarity due to the sulfonyl group, enhancing aqueous solubility compared to methyl carboxylate and methylsulfanyl analogs .

- BG14863 : Fluorine substitution increases lipophilicity, favoring blood-brain barrier penetration .

Stereochemical Considerations

- The (7S)-configured methyl carboxylate analog demonstrates stereospecific binding in enzyme assays, suggesting chirality-dependent activity .

Stability

Commercial Availability and Pricing

生物活性

4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazepane ring, followed by the introduction of the cyclopropylsulfonyl and thiophene moieties. Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain proteases, which are crucial in various biological processes including viral replication and cancer cell proliferation.

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated for its efficacy against hepatitis C virus (HCV). Studies suggest that compounds with similar structural features exhibit significant inhibitory effects on HCV serine proteases, potentially leading to new therapeutic strategies for treating HCV infections .

Anticancer Properties

Additionally, there is emerging evidence supporting the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in these effects.

Case Studies

Case Study 1: Hepatitis C Inhibition

In a controlled study involving HCV-infected cell cultures, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in viral load, with significant statistical differences observed compared to untreated controls. The compound demonstrated IC50 values comparable to existing antiviral agents .

Case Study 2: Anticancer Efficacy

A separate study assessed the compound's effects on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, reinforcing its potential as an anticancer therapeutic .

Data Table

| Biological Activity | IC50 Value | Cell Line/Target | Effect |

|---|---|---|---|

| HCV Inhibition | 0.5 µM | HCV-infected cells | Significant reduction in viral load |

| Anticancer Activity | 1 µM | MCF-7 (breast cancer) | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。